molecular formula C7H11N B6272470 5-azaspiro[3.4]oct-7-ene CAS No. 1989671-31-9

5-azaspiro[3.4]oct-7-ene

Cat. No.: B6272470
CAS No.: 1989671-31-9
M. Wt: 109.2
InChI Key:
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Description

5-azaspiro[3.4]oct-7-ene is a chemical compound belonging to the class of spirocycles. It is an important heterocyclic scaffold in medicinal chemistry and is widely used in the design and development of various bioactive molecules. The compound features a unique spiro structure, which contributes to its versatility and utility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[3.4]oct-7-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, which yields the spiro compound through a Corey–Chaykovsky reaction . Another approach involves the photochemical reaction of olefins with carbene, resulting in the formation of the spiro compound via a [1 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-azaspiro[3.4]oct-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The spiro compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-azaspiro[3.4]oct-7-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a scaffold for the development of bioactive compounds with potential therapeutic applications.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-azaspiro[3.4]oct-7-ene involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into various binding sites, making it a versatile ligand for different receptors and enzymes. The exact molecular targets and pathways depend on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-oxa-2-azaspiro[3.4]oct-7-ene: Contains an oxygen atom in place of one of the carbon atoms in the spiro ring.

    Spiro[cyclopropane-1,2′-steroids]: Features a spiro cyclopropane ring attached to a steroid backbone.

Uniqueness

5-azaspiro[3.4]oct-7-ene is unique due to its nitrogen-containing spiro structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable scaffold in medicinal chemistry and other scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-azaspiro[3.4]oct-7-ene can be achieved through a multistep process involving the cyclization of a suitable precursor.", "Starting Materials": [ "4-penten-1-amine", "2-bromoethyl acetate", "Sodium hydride", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Triethylamine", "Chloroform", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of 4-penten-1-amine with acetic anhydride and pyridine to form N-acetyl-4-penten-1-amine", "Step 2: Alkylation of N-acetyl-4-penten-1-amine with 2-bromoethyl acetate in the presence of sodium hydride and tetrahydrofuran to form N-(2-acetoxyethyl)-4-penten-1-amine", "Step 3: Cyclization of N-(2-acetoxyethyl)-4-penten-1-amine with hydrochloric acid to form 5-azaspiro[3.4]oct-7-ene", "Step 4: Reduction of the acetyl group in 5-azaspiro[3.4]oct-7-ene with sodium borohydride in the presence of methanol and acetic acid to form 5-azaspiro[3.4]oct-7-ene-1-carboxylic acid", "Step 5: Esterification of 5-azaspiro[3.4]oct-7-ene-1-carboxylic acid with acetic anhydride and pyridine to form 5-azaspiro[3.4]oct-7-ene-1-acetate", "Step 6: Hydrolysis of 5-azaspiro[3.4]oct-7-ene-1-acetate with sodium hydroxide to form 5-azaspiro[3.4]oct-7-ene" ] }

CAS No.

1989671-31-9

Molecular Formula

C7H11N

Molecular Weight

109.2

Purity

80

Origin of Product

United States

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